N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
Description
Molecular Formula: C₅H₁₄N₂O₂S·HCl
Molecular Weight: 166.65 g/mol (base) + 36.46 g/mol (HCl) = 203.11 g/mol
Structural Features:
- A branched aliphatic amine core: 1-amino-2-methylpropan-2-yl group.
- Methanesulfonamide moiety (-SO₂NH-) linked to the amine.
- Hydrochloride salt form enhances solubility and stability.
Key Data: - SMILES: CC(C)(CN)NS(=O)(=O)C.
- Collision Cross-Section (CCS): Predicted values range from 135.3 to 143.6 Ų for various adducts, indicating moderate molecular size and polarity.
Properties
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-5(2,4-6)7-10(3,8)9;/h7H,4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOITSFLIQUGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of the Amine
The most common approach involves the reaction of the free amine (1-amino-2-methylpropan-2-yl) with methanesulfonyl chloride under controlled conditions:
- Reaction conditions: The amine is dissolved in an inert solvent such as dichloromethane or methanol.
- Base addition: A base like triethylamine or pyridine is added to neutralize the hydrogen chloride generated.
- Temperature control: The reaction is typically conducted at low temperatures (0–5 °C) to avoid side reactions.
- Work-up: After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
This method is supported by procedures for related N-acylsulfonamides and sulfonamide derivatives, where sulfonyl chlorides react with amines to form sulfonamides efficiently.
Nitrosation-Reduction Route (N-Amino Compound Synthesis)
An alternative preparation involves the nitrosation of secondary amines followed by reduction to the N-amino sulfonamide:
Step 1: Nitrosation
The secondary amine is dissolved in a water-miscible solvent like methanol, cooled to 0–15 °C, and acidified to pH ≤ 3 using hydrochloric acid. Sodium nitrite solution is added slowly to form the N-nitroso intermediate.Step 2: pH adjustment and reduction
The pH is raised to neutral (6–9), and zinc dust is added as a reducing agent along with ammonium salts to convert the N-nitroso compound into the N-amino sulfonamide.Step 3: Extraction and isolation
The product is extracted into an organic solvent such as toluene, followed by solvent removal and crystallization of the hydrochloride salt.
This method is exemplified in the preparation of various N-amino compounds, including sulfonamides, and is particularly useful for secondary amines that are commercially available or easily synthesized.
Detailed Experimental Procedure Example
| Step | Reagents & Conditions | Description & Outcome |
|---|---|---|
| 1 | Dissolve 2-methylindoline (or analogous amine) in methanol | Prepare amine solution at 0–15 °C |
| 2 | Add concentrated HCl to adjust pH to ~1 | Acidify solution to facilitate nitrosation |
| 3 | Add sodium nitrite solution dropwise at ≤15 °C | Formation of N-nitroso intermediate monitored by starch-iodide test |
| 4 | Adjust pH to ~7 with ammonium acetate | Prepare for reduction step |
| 5 | Add zinc dust with stirring, followed by ammonium salt solution | Reduce N-nitroso to N-amino compound |
| 6 | Filter solids, extract product into toluene | Separate organic phase containing product |
| 7 | Remove solvent, acidify with HCl, add ice to crystallize | Isolate hydrochloride salt of N-amino sulfonamide |
| 8 | Filter, wash with toluene, dry | Obtain pure N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride |
Yield and purity are typically confirmed by TLC and melting point analysis (e.g., melting point ranges around 108–110 °C for analogous compounds).
Research Findings on Reaction Optimization and Purification
- Temperature control is critical to prevent decomposition of intermediates and side reactions.
- pH management during nitrosation and reduction steps influences yield and selectivity.
- Choice of solvent (methanol, acetonitrile, dichloromethane) affects solubility and extraction efficiency.
- Use of zinc dust as a reducing agent is preferred for its mildness and effectiveness.
- Crystallization from acidified aqueous-organic mixtures yields stable hydrochloride salts suitable for storage and further applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Notes |
|---|---|---|---|---|
| Direct sulfonylation | Methanesulfonyl chloride, amine, base | 0–5 °C, inert solvent | Simple, direct sulfonamide formation | Requires careful temperature control |
| Nitrosation-reduction | Sodium nitrite, HCl, zinc dust, ammonium salt | 0–15 °C nitrosation, neutral pH reduction | High purity N-amino sulfonamide | Multi-step, good for secondary amines |
| Azide reduction + sulfonylation | Azide intermediate, triphenylphosphine, methanesulfonyl chloride | DMF solvent, room temperature | Alternative route for amino precursors | More complex, less common |
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride serves as a crucial building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can yield sulfonic acids when treated with oxidizing agents like hydrogen peroxide.
- Reduction : Capable of producing amines or alcohols using reducing agents such as sodium borohydride.
- Substitution : Engages in nucleophilic substitution reactions, allowing for the introduction of different functional groups .
Biology
The compound has been investigated for its biological activity, particularly in enzyme inhibition and protein modification. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. This mechanism is crucial in studies focused on understanding cellular processes and developing therapeutic strategies .
Medicine
This compound has shown promise in therapeutic applications, particularly in treating kinase-dependent disorders. Research indicates its potential in inhibiting tyrosine kinase receptors associated with various cancers, including lung cancer, ovarian cancer, and melanoma . Furthermore, its anti-inflammatory properties are being explored for pain management therapies .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating non-ionic organic buffering agents used in cell cultures within a pH range of 6 to 8.5 . This application supports biological research by maintaining optimal conditions for cell growth.
Case Study 1: Cancer Treatment
A study focusing on this compound demonstrated its effectiveness in inhibiting specific tyrosine kinases involved in cancer progression. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and proliferation rates .
Case Study 2: Enzyme Inhibition
Research has highlighted the compound's role as an enzyme inhibitor in biochemical assays. It was found to effectively inhibit enzymes linked to metabolic disorders, showcasing its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to methanesulfonamide derivatives with varying substituents and pharmacological relevance:
Key Observations :
- Bulkiness : The target compound has the smallest molecular weight, lacking aromatic or complex cyclic systems present in Sotalol or Dronedarone.
- Polarity : Higher CCS values (137–143 Ų) compared to Sotalol (smaller CCS inferred from lower LogP) suggest greater conformational flexibility.
- Lipophilicity: The cyclopropane-containing analog () has higher LogP (2.94) due to nonpolar substituents, whereas the target compound’s branched amine likely reduces lipophilicity.
Sotalol Hydrochloride
- Application : Antiarrhythmic agent (Class III), acting via β-adrenergic receptor blockade.
- Structural Divergence : The aromatic ring and isopropylglycyl group enhance receptor binding, unlike the target compound’s aliphatic structure.
Dronedarone Hydrochloride
Cyclopropane Analog ()
- Unique Features : Difluoromethyl and cyclopropane groups improve metabolic stability and target affinity, common in kinase inhibitors.
Biological Activity
N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride, also known as a sulfonamide derivative, has garnered attention in scientific research for its potential biological activity and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include:
- Molecular Formula : C₅H₁₄ClN₃O₂S
- Molecular Weight : 195.70 g/mol
- Functional Groups : Contains a methanesulfonamide group and an amino group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is believed to modulate enzyme activity and receptor interactions, influencing several biochemical pathways. The compound may act as an inhibitor or activator depending on the specific target:
- Enzyme Interaction : It can bind to specific enzymes, altering their catalytic activity.
- Receptor Modulation : May influence receptor signaling pathways, affecting cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.
- Anti-inflammatory Effects : Explored for its ability to reduce inflammation in various models.
- Analgesic Properties : Potential applications in pain management have been studied.
1. Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anti-inflammatory Effects
In vitro assays demonstrated that the compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.
| Cytokine | Control Level | Treatment Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 50 pg/mL |
| IL-6 | 120 pg/mL | 30 pg/mL |
3. Analgesic Activity
A rodent model was used to assess the analgesic properties of this compound. The results showed a significant reduction in pain response compared to the control group.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| N-(1-amino-2-methylpropan-2-yl)propanamide | Lacks methanesulfonamide group; different reactivity |
| N-(2-amino-1,1-dimethylethyl)methanesulfonamide | Different amino structure; varied biological effects |
Q & A
Q. What are the optimal synthetic routes for N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis of this compound typically involves coupling methanesulfonyl chloride with a substituted aminopropane precursor. Key steps include:
- Amine Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the primary amine during sulfonylation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while controlled temperature (0–25°C) minimizes side reactions .
- Purification: Column chromatography (silica gel, eluent: 5–10% methanol in dichloromethane) or recrystallization (ethanol/water) improves purity. Yield can be increased to >75% by optimizing stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are observed?
Methodological Answer:
- Stress Testing:
- Acidic/Base Hydrolysis: Under basic conditions (pH 10, 60°C), the sulfonamide bond may hydrolyze to yield methanesulfonic acid and 1-amino-2-methylpropan-2-amine. Monitor via HPLC .
- Oxidative Stress: Exposure to H2O2 generates N-oxide derivatives, detectable by LC-MS .
- Thermal Stability: At 80°C, no significant degradation occurs, but prolonged storage (>1 month) at 40°C/75% RH may lead to <5% impurity formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation product data obtained from LC-MS, NMR, and accelerated stability studies?
Methodological Answer:
- Cross-Validation: Compare LC-MS fragmentation patterns (e.g., m/z 154.1 for 1-amino-2-methylpropan-2-amine) with NMR signals (e.g., δ 1.3 ppm for geminal methyl groups in the hydrolyzed amine) .
- Isotopic Labeling: Use deuterated solvents (D2O) in stability studies to distinguish hydrolysis artifacts from true degradation .
- Multivariate Analysis: Apply principal component analysis (PCA) to chromatographic data to identify outlier batches or inconsistent degradation pathways .
Q. What computational approaches are used to model interactions between this compound and biological targets like G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding affinities to GPCRs (e.g., serotonin 5-HT2C receptors). Key interactions include hydrogen bonding between the sulfonamide group and Thr3.36 residue .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding poses .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for analogs with modified methyl or amine groups to guide structure-activity relationship (SAR) studies .
Q. What strategies are recommended for impurity profiling and quantification in batches of this compound?
Methodological Answer:
- Forced Degradation: Subject the compound to UV light (ICH Q1B), 40°C/75% RH (ICH Q1A), and 0.1M HCl/NaOH to generate impurities .
- LC-MS/MS Quantification: Use a triple quadrupole mass spectrometer (MRM mode) with a limit of quantification (LOQ) of 0.05% for trace impurities like unreacted amine precursors .
- Reference Standards: Compare retention times and spectra against synthesized impurities (e.g., methanesulfonic acid derivatives) .
Q. Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
